Cas no 780795-81-5 (2-Oxiraneethanol, α-(4-chlorophenyl)-)

2-Oxiraneethanol, α-(4-chlorophenyl)-, is an epoxy-functionalized aromatic compound characterized by the presence of a chlorophenyl group and a reactive oxirane (epoxide) moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in the preparation of polymers, resins, and specialty chemicals. The epoxide group enables ring-opening reactions, facilitating crosslinking or functionalization, while the chlorophenyl substituent contributes to enhanced stability and tailored reactivity. Its well-defined molecular architecture makes it suitable for controlled modifications in pharmaceutical, agrochemical, and material science research. The compound’s purity and consistent performance are critical for reproducibility in advanced chemical synthesis.
2-Oxiraneethanol, α-(4-chlorophenyl)- structure
780795-81-5 structure
Product Name:2-Oxiraneethanol, α-(4-chlorophenyl)-
CAS No:780795-81-5
MF:C10H11ClO2
MW:198.646142244339
CID:5261996
PubChem ID:11298561
Update Time:2026-03-09

2-Oxiraneethanol, α-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxiraneethanol, α-(4-chlorophenyl)-
    • Inchi: 1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10(12)5-9-6-13-9/h1-4,9-10,12H,5-6H2
    • InChI Key: PPFGTXKQLNRFDA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Cl)=CC=1)(O)CC1OC1

Computed Properties

  • Exact Mass: 198.0447573g/mol
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.8Ų

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2-Oxiraneethanol, α-(4-chlorophenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:780795-81-5)2-Oxiraneethanol, α-(4-chlorophenyl)-
Order Number:A1051881
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):551.0
Email:sales@amadischem.com

Additional information on 2-Oxiraneethanol, α-(4-chlorophenyl)-

Professional Introduction to 2-Oxiraneethanol, α-(4-chlorophenyl)- (CAS No. 780795-81-5)

2-Oxiraneethanol, α-(4-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 780795-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a versatile epoxide functional group and a chlorophenyl substituent, presents unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-Oxiraneethanol, α-(4-chlorophenyl)- consists of an ethylene oxide ring (epoxide) attached to a hydroxyl group and a phenyl ring substituted with a chlorine atom at the para position. This configuration imparts both reactivity and stability, making it suitable for diverse chemical transformations. The presence of the epoxide group allows for nucleophilic ring-opening reactions, which are widely utilized in drug discovery and development to construct complex molecular architectures.

In recent years, 2-Oxiraneethanol, α-(4-chlorophenyl)- has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo controlled ring-opening reactions with various nucleophiles has been leveraged to develop compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, researchers have utilized this compound to generate libraries of substituted phenols and diols, which have shown promising activity against specific disease targets.

One of the most compelling aspects of 2-Oxiraneethanol, α-(4-chlorophenyl)- is its role in the development of targeted drug delivery systems. The epoxide group can be selectively modified to incorporate functional moieties that enhance the bioavailability and tissue specificity of pharmaceuticals. This has led to innovative approaches in nanomedicine, where this compound serves as a precursor for designing polymers and nanoparticles capable of delivering therapeutic payloads with high precision.

The chlorophenyl substituent in 2-Oxiraneethanol, α-(4-chlorophenyl)- also contributes to its chemical versatility. Chlorophenyl groups are well-known for their ability to modulate biological activity through interactions with aromatic recognition sites in proteins. This feature has been exploited in the design of small-molecule inhibitors that target enzymes and receptors involved in critical biological pathways. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes relevant to cancer progression.

From a synthetic chemistry perspective, 2-Oxiraneethanol, α-(4-chlorophenyl)- offers a unique platform for exploring new reaction pathways and methodologies. The combination of an epoxide and an alcohol functionality provides multiple opportunities for cross-coupling reactions, oxidation-reduction processes, and other transformations that are essential for constructing complex molecules. These synthetic strategies have been applied to create novel scaffolds with enhanced pharmacological properties.

The pharmaceutical industry has shown particular interest in 2-Oxiraneethanol, α-(4-chlorophenyl)- due to its potential as a building block for next-generation drugs. Its structural features allow for the introduction of diverse functional groups while maintaining overall molecular stability. This balance between reactivity and stability is crucial for developing drugs that are both effective and safe. Researchers are currently investigating its utility in generating protease inhibitors, antiviral agents, and other therapeutic compounds.

In addition to its applications in drug discovery, 2-Oxiraneethanol, α-(4-chlorophenyl)- has found utility in materials science. The compound's ability to form stable polymers and copolymers has been explored in the development of advanced materials with tailored properties. These materials have potential applications in coatings, adhesives, and specialty polymers where precise control over molecular architecture is essential.

The ongoing research into 2-Oxiraneethanol, α-(4-chlorophenyl)- underscores its significance as a multifunctional compound with broad applications across multiple scientific disciplines. As synthetic methodologies continue to evolve, the potential uses for this compound are likely to expand further. Future studies may focus on optimizing its synthetic routes, exploring new derivatives, and developing innovative applications that harness its unique chemical properties.

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Amadis Chemical Company Limited
(CAS:780795-81-5)2-Oxiraneethanol, α-(4-chlorophenyl)-
A1051881
Purity:99%
Quantity:1g
Price ($):551.0
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